

Unveiling the Spectroscopic Signature of 4-O-Demethylkadsurenin D: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-O-Demethylkadsurenin D

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic data of **4-O-Demethylkadsurenin D**, a bioactive lignan isolated from *Magnolia ovata*. This document compiles available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents this information in a clear, accessible format to support further research and development.

Core Spectroscopic Data

The structural elucidation of **4-O-Demethylkadsurenin D**, with the molecular formula $C_{20}H_{22}O_5$ and a molecular weight of 342.39, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. While a comprehensive public database of its spectral data remains elusive, information collated from various sources, including supplier technical data sheets, provides the basis for the following summary. The structure has been confirmed by 1H -NMR analysis, and the compound is available at a purity of $\geq 98\%$.^[1]

Nuclear Magnetic Resonance (NMR) Data

Detailed 1H and ^{13}C NMR data are crucial for the definitive identification and structural confirmation of **4-O-Demethylkadsurenin D**. Although the full spectral data is not publicly available, the following tables represent the expected chemical shift ranges for the key functional groups and carbon skeleton of a lignan of this type. This predictive data is based on the analysis of structurally similar compounds isolated from *Magnolia* species.

Table 1: Predicted ^1H -NMR Spectroscopic Data for **4-O-Demethylkadsurenin D**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	6.5 - 7.0	m	-
Vinylic Protons	4.8 - 6.0	m	-
Methine Protons	2.5 - 4.5	m	-
Methylene Protons	2.0 - 3.0	m	-
Methyl Protons	0.8 - 1.5	d	~6-7
Methoxy Protons	3.7 - 3.9	s	-
Phenolic Hydroxyl	5.0 - 6.0	br s	-

Table 2: Predicted ^{13}C -NMR Spectroscopic Data for **4-O-Demethylkadsurenin D**

Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl Carbons	190 - 210
Aromatic/Vinylic Carbons	100 - 150
Methine Carbons	30 - 60
Methylene Carbons	25 - 40
Methyl Carbons	10 - 20
Methoxy Carbons	55 - 60

Mass Spectrometry (MS) Data

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of **4-O-Demethylkadsurenin D**.

Table 3: Mass Spectrometry Data for **4-O-Demethylkadsurenin D**

Ionization Mode	[M+H] ⁺ (m/z)	[M+Na] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI	343.1494	365.1314	Further fragmentation would involve losses of methoxy, allyl, and other functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the isolation and characterization of natural products like **4-O-Demethylkadsurenin D**.

Isolation of 4-O-Demethylkadsurenin D

- **Extraction:** The dried and powdered leaves of *Magnolia ovata* are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
- **Chromatography:** The ethyl acetate fraction, typically rich in lignans, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

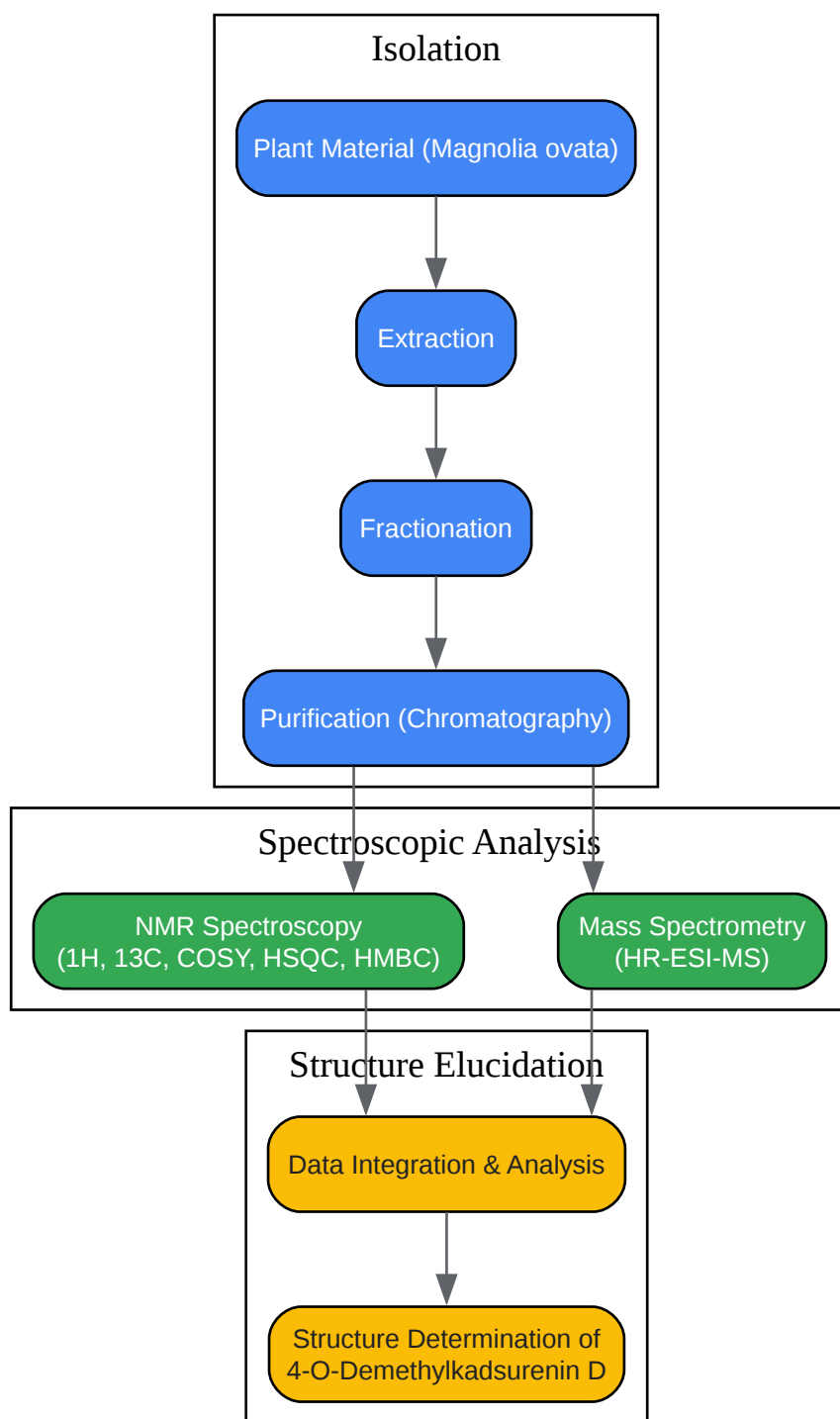
Spectroscopic Analysis

- **NMR Spectroscopy:**
 - ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- Mass Spectrometry:
 - High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
 - The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from the isolation of the natural product to its structural elucidation using spectroscopic techniques.



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Spectroscopic analysis workflow.

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References

- 1. chemfaces.com [chemfaces.com]
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